N-[(2,4-dimethylphenyl)methyl]cyclopentanamine
Description
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C14H21N/c1-11-7-8-13(12(2)9-11)10-15-14-5-3-4-6-14/h7-9,14-15H,3-6,10H2,1-2H3 |
InChI Key |
SWFZTJPZNRCEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2,4-dimethylphenyl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : N-[(2,4-Dimethylphenyl)methyl]cyclopentanamine
- Molecular Formula : C₁₅H₂₁N
- Key Features :
- A cyclopentane ring fused to an amine group.
- A benzyl substituent with 2,4-dimethyl groups on the aromatic ring.
- Relevance : The compound’s structure combines the conformational rigidity of the cyclopentane ring with the steric and electronic effects of the 2,4-dimethylphenyl group. This balance influences its chemical stability, solubility, and interactions with biological targets .
Comparison with Similar Compounds
Structural Analogues: Cycloalkane Ring Variations
Compounds with varying ring sizes (cyclopropane, cyclobutane, cyclohexane) exhibit distinct properties:
| Compound Name | Ring Size | Key Structural Differences | Impact on Properties |
|---|---|---|---|
| This compound | 5-membered | Cyclopentane ring | Moderate rigidity; optimal lipophilicity for membrane permeability . |
| N-[(2,4-Dimethylphenyl)methyl]cyclobutanamine | 4-membered | Cyclobutane ring | Increased ring strain → higher reactivity but reduced metabolic stability . |
| N-[(2,4-Dimethylphenyl)methyl]cyclohexanamine | 6-membered | Cyclohexane ring | Enhanced conformational flexibility → altered binding kinetics . |
Substituent Variations on the Aromatic Ring
The position and type of substituents on the benzyl group significantly alter interactions:
| Compound Name | Substituent | Key Differences | Biological Activity |
|---|---|---|---|
| This compound | 2,4-dimethyl | Electron-donating methyl groups | Enhanced hydrophobic interactions; moderate receptor binding . |
| N-[(4-Chlorophenyl)methyl]cyclopentanamine | 4-chloro | Electron-withdrawing Cl atom | Increased polarity → altered solubility and target selectivity . |
| N-[(4-Methoxyphenyl)methyl]cyclopentanamine | 4-methoxy | Methoxy group (electron-donating, H-bond acceptor) | Improved CNS penetration due to H-bonding capacity . |
Key Findings :
- 2,4-Dimethyl substitution: Provides steric hindrance, reducing off-target interactions compared to monosubstituted analogs .
- Chloro vs. Methoxy : Chlorophenyl derivatives show higher cytotoxicity but lower metabolic stability, whereas methoxy groups improve bioavailability .
Functional Group Modifications
Variations in the amine-linked functional groups:
Metabolic Considerations :
- Primary amines are prone to oxidative deamination, whereas secondary amines resist degradation but may accumulate in tissues .
Biological Activity
N-[(2,4-dimethylphenyl)methyl]cyclopentanamine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentane ring substituted with a 2,4-dimethylphenyl group. This unique structure is believed to influence its biological properties significantly. The compound's molecular formula is CHN, with a molecular weight of 201.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, disrupting cellular processes in pathogens or cancer cells.
- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways that can lead to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Case Study: Antibacterial Activity
A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| Vancomycin-resistant E. faecium | 16 |
| Streptococcus pneumoniae | 4 |
These results indicate that this compound exhibits significant antibacterial activity, particularly against resistant strains.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies using A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines demonstrated the following:
Case Study: Cytotoxicity Assay
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| A549 | 100 | 75 |
| Caco-2 | 100 | 54.9 |
The compound showed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent. Notably, Caco-2 cells exhibited greater susceptibility compared to A549 cells.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound has revealed that modifications to the phenyl ring significantly affect its biological activity. For instance:
- Substituted Phenyl Groups : The presence of electron-donating groups enhances antimicrobial activity.
- Cyclopentane Modifications : Alterations to the cyclopentane structure can either enhance or diminish anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
